![molecular formula C9H12O6 B11891148 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid typically involves multiple steps. One common method involves the polycondensation of optically active monomers . The specific synthetic routes and reaction conditions can vary, but they generally include the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
化学反応の分析
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the spirocyclic backbone or the carboxylic acid groups.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in the design of metal-organic frameworks (MOFs) due to its non-aromatic backbone, which helps control pore chemistry and interpenetration . . In industry, it can be used in the production of advanced materials with unique properties.
作用機序
The mechanism of action of 2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. The rigid spirocyclic backbone provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules . This unique structure allows it to act as an effective ligand in coordination chemistry and as a building block for complex molecular architectures.
類似化合物との比較
2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid can be compared to other similar compounds, such as terephthalic acid and other aromatic dicarboxylates. Unlike these aromatic compounds, Fecht’s acid has a non-aromatic spirocyclic backbone, which provides greater steric bulk and different chemical properties . Other similar compounds include cyclohexane derivatives and short linear alkyl dicarboxylates . The unique structure of Fecht’s acid makes it particularly useful in applications where control of pore chemistry and interpenetration is important.
特性
分子式 |
C9H12O6 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
2,6-dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H12O6/c10-5(11)8(14)1-7(2-8)3-9(15,4-7)6(12)13/h14-15H,1-4H2,(H,10,11)(H,12,13) |
InChIキー |
WOHHWPZSYHVWLY-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C(=O)O)O)CC(C2)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



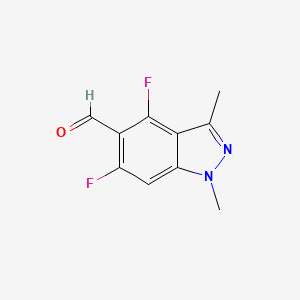
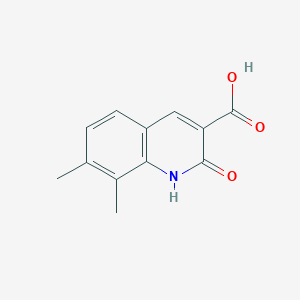
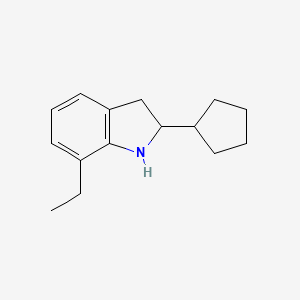


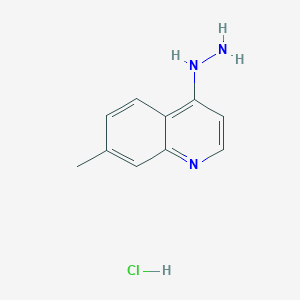
![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
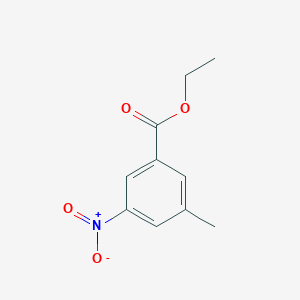
![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)

![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

